N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a phenyl group and an adamantanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with benzoic acid derivatives under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Adamantanecarboxamide Moiety: The adamantanecarboxamide moiety is synthesized by reacting adamantane with chloroformamide under basic conditions.
Industrial Production Methods
Industrial production of N1-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzoxazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N1-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-1,3-benzoxazol-5-yl)-1-naphthamide
- 5-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)-1-naphthamide
Uniqueness
N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide is unique due to the presence of the adamantanecarboxamide moiety, which imparts distinct physicochemical properties and potential biological activities compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(2-phenyl-1,3-benzoxazol-5-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H24N2O2/c27-23(24-12-15-8-16(13-24)10-17(9-15)14-24)25-19-6-7-21-20(11-19)26-22(28-21)18-4-2-1-3-5-18/h1-7,11,15-17H,8-10,12-14H2,(H,25,27) |
InChI Key |
NNYOXTPZHCUCPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.